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Compound of Interest

Compound Name: AKTide-2T

Cat. No.: B13398341 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource to enhance the reproducibility of experiments

involving the AKTide-2T peptide substrate.

Frequently Asked Questions (FAQs)
Q1: What is AKTide-2T and what is its primary application?

A1: AKTide-2T is a synthetic, 14-amino-acid peptide (H-ARKRERTYSFGHHA-OH) that serves

as an optimal substrate for the in vitro assay of AKT/PKB/Rac-protein kinase activity.[1][2] It is

designed to mimic the optimal phosphorylation sequence for Akt.[3] Its primary application is in

kinase activity assays to screen for inhibitors or activators of Akt.

Q2: What is the mechanism of AKTide-2T in a kinase assay?

A2: In a kinase assay, the serine residue within the AKTide-2T sequence is phosphorylated by

the Akt kinase.[1] The amount of phosphorylation, which can be measured using various

methods, is directly proportional to the kinase activity.

Q3: What are the key parameters of AKTide-2T?

A3: Key parameters for AKTide-2T are summarized in the table below.
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Parameter Value Reference

Sequence H-ARKRERTYSFGHHA-OH [2]

Molecular Weight 1715.89 g/mol [2]

Form
Off-white solid, supplied as a

trifluoroacetate salt
[1]

Purity ≥95% by HPLC [1]

Solubility Soluble to 1 mg/ml in water [2]

Storage

Desiccate at -20°C. Following

reconstitution, aliquot and

freeze at -20°C. Stock

solutions are stable for up to 3

months at -20°C.

[1]

Km for Akt 3.9 µM [1]

Ki for Histone H2B

phosphorylation
12 µM [1]

Q4: Can AKTide-2T be used in non-radioactive kinase assays?

A4: Yes, while the classical method involves a radioactive assay, AKTide-2T can be adapted

for use in non-radioactive formats such as fluorescence-based or luminescence-based assays.

[4][5][6][7] These methods typically involve modified ATP analogs or specific antibodies to

detect phosphorylation.

Q5: What are the advantages of using a synthetic peptide substrate like AKTide-2T?

A5: Synthetic peptides offer several advantages in kinase assays. They can be produced in

high purity, provide a defined substrate concentration, and often exhibit higher specificity

compared to generic protein substrates like casein or myelin basic protein.[8][9] This can lead

to more reproducible and specific assay results.
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This section provides solutions to common problems encountered during AKTide-2T
experiments.

Issue 1: High Background Signal
Possible Causes:

Contamination of Reagents: Reagents, especially ATP, may be contaminated with other

kinases or phosphatases.

Non-specific Binding: The peptide or antibody (in non-radioactive assays) may bind non-

specifically to the assay plate or other components.

Sub-optimal Washing Steps: Inadequate washing can leave behind unincorporated labeled

ATP or unbound detection reagents.

Enzyme Purity: The purified Akt enzyme preparation may contain other contaminating

kinases.

Solutions:

Use High-Purity Reagents: Ensure all buffers, ATP, and the Akt enzyme are of the highest

possible purity.

Include Proper Controls: Always run a "no enzyme" control and a "no substrate" control to

determine the source of the background.

Optimize Blocking and Washing: If using an ELISA-based format, optimize the blocking

buffer and the number and duration of wash steps.

Check Enzyme Purity: Verify the purity of the Akt enzyme preparation using SDS-PAGE and

silver staining.

Issue 2: Low or No Signal
Possible Causes:

Inactive Kinase: The Akt enzyme may have lost activity due to improper storage or handling.
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Sub-optimal Assay Conditions: The concentrations of ATP, AKTide-2T, or MgCl2 may not be

optimal. The pH or temperature of the reaction may also be incorrect.

Degradation of AKTide-2T: The peptide may have degraded due to improper storage or

multiple freeze-thaw cycles.

Inhibitors in the Sample: The experimental sample may contain inhibitors of the Akt kinase.

Solutions:

Verify Kinase Activity: Test the activity of the Akt enzyme with a known positive control

substrate.

Optimize Assay Conditions: Perform titration experiments to determine the optimal

concentrations of ATP and AKTide-2T. The recommended starting concentration for

AKTide-2T is around its Km value (3.9 µM).[1] Ensure the reaction buffer has the correct pH

(typically 7.4) and contains an adequate concentration of MgCl2 (typically 10 mM).[1]

Proper Peptide Handling: Aliquot the reconstituted AKTide-2T and store it at -20°C to avoid

repeated freeze-thaw cycles. Do not recommend long-term storage for the solution.[10]

Control for Inhibitors: If screening for activators, include a control without the test compound

to ensure the baseline signal is detectable.

Issue 3: Poor Reproducibility (High Well-to-Well
Variability)
Possible Causes:

Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate,

or ATP.

Inconsistent Incubation Times: Variation in the incubation time for the kinase reaction across

different wells.

Edge Effects in Microplates: Evaporation from the outer wells of a microplate can lead to

changes in reagent concentrations.
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Batch-to-Batch Variability of AKTide-2T: Different lots of the synthetic peptide may have

slight variations in purity or concentration.

Solutions:

Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate

pipetting techniques for small volumes.

Standardize Incubation: Use a multi-channel pipette or an automated liquid handling system

to start all reactions simultaneously. Ensure a consistent incubation temperature.

Minimize Edge Effects: Avoid using the outer wells of the microplate or fill them with buffer to

create a humidity barrier.

Qualify New Peptide Batches: When receiving a new lot of AKTide-2T, perform a side-by-

side comparison with the previous lot to ensure consistency.

Experimental Protocols
Detailed Methodology for a Radioactive In Vitro Akt
Kinase Assay
This protocol is adapted from established methods for assaying Akt activity using a radioactive

label.[1]

Materials:

Purified active Akt enzyme

AKTide-2T peptide substrate

P81 Phosphocellulose Paper

[γ-³²P]ATP

10X Kinase Buffer (200 mM HEPES, pH 7.4, 100 mM MgCl₂, 5 mM EGTA, 100 mM DTT)

Stop Solution (8 N HCl, 1 mM ATP)
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0.5% Phosphoric Acid

Scintillation Counter and Scintillation Fluid

Procedure:

Prepare the 1X Kinase Reaction Buffer: Dilute the 10X Kinase Buffer to 1X with sterile

deionized water.

Prepare the Reaction Mixture: For a 30 µl reaction, combine the following in a

microcentrifuge tube on ice:

3 µl of 10X Kinase Buffer

AKTide-2T to a final concentration of 50 µM

Purified Akt enzyme (e.g., 0.1 µg)

Sterile deionized water to a final volume of 27 µl

Prepare the ATP Mixture: In a separate tube, prepare a mixture of unlabeled ATP and [γ-

³²P]ATP. For a final concentration of 100 µM ATP in a 30 µl reaction, this would typically

involve a small volume of a concentrated stock of unlabeled ATP and approximately 3 µCi of

[γ-³²P]ATP.

Initiate the Kinase Reaction: Add 3 µl of the ATP mixture to the reaction mixture.

Incubate: Incubate the reaction at 25°C for a designated time period (e.g., 5 to 15 minutes).

The optimal incubation time should be determined empirically to ensure the reaction is in the

linear range.

Terminate the Reaction: Stop the reaction by adding 10 µl of the Stop Solution.

Spot onto P81 Paper: Spot an aliquot (e.g., 20 µl) of the terminated reaction onto a labeled

square of P81 phosphocellulose paper.

Wash the P81 Paper: Wash the P81 paper four times for 5 minutes each in a beaker

containing 0.5% phosphoric acid. This step removes the unincorporated [γ-³²P]ATP.
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Quantify Phosphorylation: After the final wash, allow the P81 paper to dry completely. Place

the paper in a scintillation vial with scintillation fluid and quantify the amount of incorporated

³²P using a scintillation counter.

Controls: Run appropriate blank reactions concurrently, such as a reaction without the

enzyme or a reaction without the AKTide-2T substrate, to determine the background

radiation.

Quantitative Data Summary
The following tables summarize key quantitative data for AKTide-2T experiments.

Table 1: Kinetic Parameters for AKTide-2T

Parameter Value Notes

Km (for Akt) 3.9 µM

The substrate concentration at

which the reaction rate is half

of Vmax.[1]

Ki (for Histone H2B

phosphorylation)
12 µM

Indicates that AKTide-2T can

act as a competitive inhibitor of

other Akt substrates.[1]

Table 2: Recommended Concentration Ranges for a Radioactive Kinase Assay
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Reagent
Recommended Final
Concentration

Notes

AKTide-2T 10 - 100 µM

Starting around the Km value

is recommended for initial

experiments.

ATP 50 - 200 µM

Should be at or above the Km

of the kinase for ATP to ensure

robust activity.

MgCl₂ 10 mM
Essential cofactor for kinase

activity.

Purified Akt 0.05 - 0.2 µg per reaction

The optimal amount should be

determined empirically to

ensure a linear reaction rate.

Table 3: IC50 Values of Selected Akt Inhibitors Determined Using AKTide-2T

Data for specific IC50 values using AKTide-2T as the substrate is not readily available in the

public domain and is often proprietary to the companies that perform these screens. However,

numerous studies report IC50 values for Akt inhibitors against the Akt enzyme, and AKTide-2T
is a commonly used substrate in these assays. For example, the AKT inhibitor VIII has been

shown to inhibit AKT1, AKT2, and AKT3.[11] Another inhibitor, API-2, has also been shown to

suppress the kinase activity of Akt.[12] Researchers should consult specific inhibitor datasheets

or relevant literature for IC50 values obtained with this substrate.
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Caption: The PI3K/Akt signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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